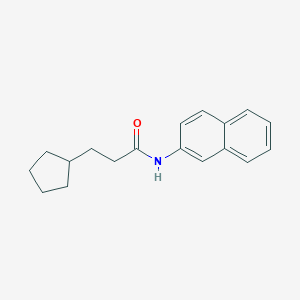

3-cyclopentyl-N-(2-naphthyl)propanamide

Description

3-Cyclopentyl-N-(2-naphthyl)propanamide is a synthetic amide derivative characterized by a cyclopentyl group at the propanamide’s 3-position and a 2-naphthyl substituent on the amide nitrogen. The compound’s design merges hydrophobic (cyclopentyl) and aromatic (2-naphthyl) moieties, likely influencing its solubility, metabolic stability, and biological activity .

Properties

CAS No. |

550312-46-4 |

|---|---|

Molecular Formula |

C18H21NO |

Molecular Weight |

267.4g/mol |

IUPAC Name |

3-cyclopentyl-N-naphthalen-2-ylpropanamide |

InChI |

InChI=1S/C18H21NO/c20-18(12-9-14-5-1-2-6-14)19-17-11-10-15-7-3-4-8-16(15)13-17/h3-4,7-8,10-11,13-14H,1-2,5-6,9,12H2,(H,19,20) |

InChI Key |

ICBSWDIPQWRXQV-UHFFFAOYSA-N |

SMILES |

C1CCC(C1)CCC(=O)NC2=CC3=CC=CC=C3C=C2 |

Canonical SMILES |

C1CCC(C1)CCC(=O)NC2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share structural motifs with 3-cyclopentyl-N-(2-naphthyl)propanamide:

Key Observations:

- Lipophilicity : The 2-naphthyl group in the target compound increases aromaticity and lipophilicity compared to N-methyl () or methoxynaphthyl analogs (). This may enhance blood-brain barrier penetration but reduce aqueous solubility .

- Steric Effects : The bulky 2-naphthyl group may hinder binding to flat active sites compared to smaller substituents (e.g., N-methyl in ).

- Pharmacological Activity : Analogs with methoxynaphthyl groups () show antiviral/anticonvulsant activity, suggesting the target compound’s naphthyl group could confer similar properties if metabolically stable .

Physicochemical Properties

Calculated properties from Joback and Crippen methods () highlight trends:

Implications:

- The target compound’s higher LogP suggests superior membrane permeability but challenges in formulation.

- The absence of a methoxy group (vs.

Research Findings and Hypotheses

Anticonvulsant Potential

Propanamides are known to interact with neuronal membranes, reducing sodium permeability and seizure activity (). The target compound’s cyclopentyl and naphthyl groups may enhance this effect by increasing lipid solubility and membrane interaction .

Metabolic Stability

The 2-naphthyl group may undergo oxidation to (2-naphthyl)methanol (), a metabolite observed in microbial systems. This could limit bioavailability unless stabilized via structural modifications (e.g., fluorination) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.